![molecular formula C21H22ClN3O2 B12902272 N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine CAS No. 918491-15-3](/img/structure/B12902272.png)
N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-5-methoxyphenyl)-6-(piperidin-4-yloxy)isoquinolin-3-amine: is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, a piperidin-4-yloxy group, and an amine group attached to the isoquinoline core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-methoxyphenyl)-6-(piperidin-4-yloxy)isoquinolin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of the Piperidin-4-yloxy Group: The piperidin-4-yloxy group can be introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable leaving group on the isoquinoline core.
Substitution on the Phenyl Ring: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions, using appropriate chlorinating and methoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the isoquinoline ring, leading to dihydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Applications De Recherche Scientifique
N-(2-Chloro-5-methoxyphenyl)-6-(piperidin-4-yloxy)isoquinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Chloro-5-methoxyphenyl)-6-(piperidin-4-yloxy)isoquinolin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chloro-5-methoxyphenyl)-6-(morpholin-4-yloxy)isoquinolin-3-amine
- N-(2-Chloro-5-methoxyphenyl)-6-(piperazin-1-yloxy)isoquinolin-3-amine
Uniqueness
N-(2-Chloro-5-methoxyphenyl)-6-(piperidin-4-yloxy)isoquinolin-3-amine is unique due to its specific combination of substituents, which can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of the piperidin-4-yloxy group, in particular, may confer unique pharmacokinetic and pharmacodynamic properties.
Propriétés
Numéro CAS |
918491-15-3 |
|---|---|
Formule moléculaire |
C21H22ClN3O2 |
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
N-(2-chloro-5-methoxyphenyl)-6-piperidin-4-yloxyisoquinolin-3-amine |
InChI |
InChI=1S/C21H22ClN3O2/c1-26-17-4-5-19(22)20(12-17)25-21-11-15-10-18(3-2-14(15)13-24-21)27-16-6-8-23-9-7-16/h2-5,10-13,16,23H,6-9H2,1H3,(H,24,25) |
Clé InChI |
OOPOLDAOSPAXJD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Cl)NC2=NC=C3C=CC(=CC3=C2)OC4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12902197.png)
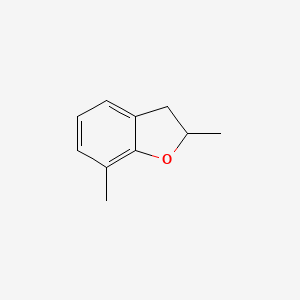

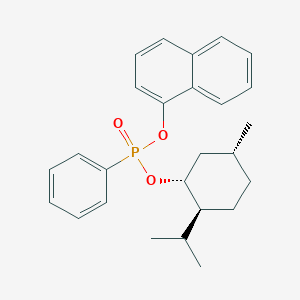
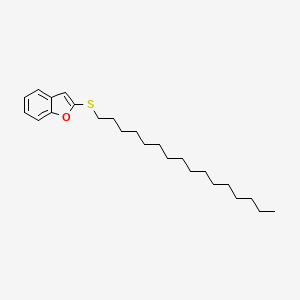

![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
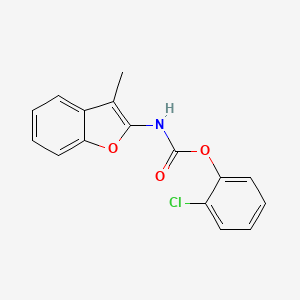
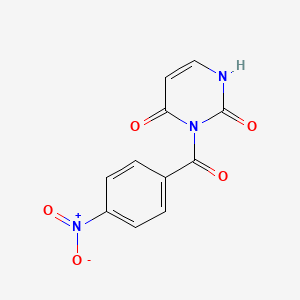
![1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan](/img/structure/B12902260.png)

![{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12902267.png)


